molecular formula C23H19FN2O7 B3229284 (2R,3R,4S,5R)-2-[(Benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate CAS No. 128496-10-6

(2R,3R,4S,5R)-2-[(Benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate

Cat. No.: B3229284
CAS No.: 128496-10-6
M. Wt: 454.4 g/mol
InChI Key: UDRPYXIYNYCGKE-GSEOLPGOSA-N
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Description

This compound is a fluorinated nucleoside analogue characterized by a 4-fluorooxolane (tetrahydrofuran) sugar moiety substituted with benzoyloxy groups at the 2- and 3-positions and a 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl base (uracil derivative) at the 5-position. Key features include:

  • Molecular formula: C₂₄H₂₁FN₂O₇ (as per ) or C₂₅H₁₉ClFN₃O₅ in a related analogue ().
  • Stereochemistry: The 2R,3R,4S,5R configuration ensures spatial alignment critical for binding to viral polymerases ().
  • Functional groups: Fluorine at C4 enhances metabolic stability, while benzoyl esters act as prodrug moieties to improve bioavailability ().

Its primary therapeutic interest lies in antiviral applications, particularly against RNA viruses like SARS-CoV-2, due to its structural resemblance to natural nucleosides ().

Properties

IUPAC Name

[(2R,3R,4S,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O7/c24-18-19(33-22(29)15-9-5-2-6-10-15)16(13-31-21(28)14-7-3-1-4-8-14)32-20(18)26-12-11-17(27)25-23(26)30/h1-12,16,18-20H,13H2,(H,25,27,30)/t16-,18+,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRPYXIYNYCGKE-GSEOLPGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)F)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC(=O)NC3=O)F)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3R,4S,5R)-2-[(Benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate is a synthetic organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C26H22O8C_{26}H_{22}O_8 with a molecular weight of 462.45 g/mol. The structure features a fluorinated oxolane ring and a tetrahydropyrimidine moiety that may contribute to its biological activities.

PropertyValue
Molecular FormulaC26H22O8
Molecular Weight462.45 g/mol
CAS Number[Pending]

Antimicrobial Activity

Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives with benzoyloxy groups have shown efficacy against various bacterial strains. A study highlighted that certain benzoyloxy derivatives displayed potent activity against Xanthomonas axonopodis and Ralstonia solanacearum .

Anticancer Properties

The tetrahydropyrimidine component is known for its role in anticancer activity. Compounds containing this moiety have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. In vitro studies suggest that the structure can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways .

Enzyme Inhibition

Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes such as α-glucosidase. This inhibition can be beneficial in managing conditions like diabetes by regulating carbohydrate metabolism . Molecular docking studies have indicated favorable interactions between the compound and enzyme active sites.

Case Studies

  • Antimicrobial Efficacy : A study conducted on piperidine derivatives demonstrated that modifications similar to those in our target compound resulted in enhanced antimicrobial activity against both fungal and bacterial pathogens .
  • Anticancer Activity : A series of tetrahydropyrimidine derivatives were tested for their cytotoxic effects on cancer cell lines. Results showed that compounds with structural similarities to our target exhibited significant cytotoxicity and induced apoptosis in breast cancer cells .
  • Enzyme Inhibition Studies : Research focusing on the inhibition of α-glucosidase by piperidine derivatives revealed that certain substitutions led to increased inhibitory effects compared to standard medications like acarbose .

The biological activity of this compound may involve:

  • Modulation of enzyme activity : Inhibition of key metabolic enzymes.
  • Induction of apoptosis : Triggering programmed cell death pathways in cancer cells.
  • Antibacterial mechanisms : Disruption of bacterial cell wall synthesis or function.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits notable biological activities that can be harnessed in pharmaceutical applications.

Antiviral Activity

Studies have shown that derivatives of tetrahydropyrimidines possess antiviral properties. For instance:

  • Mechanism : The compound may inhibit viral replication by interfering with viral enzyme activity or by modulating host cell pathways.
  • Case Study : A related compound demonstrated efficacy against certain RNA viruses in vitro, suggesting similar potential for (2R,3R,4S,5R)-2-[(Benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate.

Anticancer Properties

The structural features of this compound suggest potential anticancer activity:

  • Targeting Mechanisms : It may act on specific cancer cell signaling pathways or induce apoptosis in malignant cells.
  • Research Findings : In vitro studies have indicated that related compounds can inhibit the growth of various cancer cell lines.

Applications in Medicinal Chemistry

The unique properties of this compound position it as a candidate for drug development:

  • Drug Design : Its complex structure allows for modifications that could enhance bioactivity and selectivity.
  • Lead Compound : It can serve as a lead compound for synthesizing new derivatives with improved pharmacological profiles.

Applications in Materials Science

Beyond medicinal applications, this compound's properties may also lend themselves to materials science:

  • Polymer Chemistry : Its reactive functional groups can be utilized to create novel polymers with specific characteristics.
  • Nanotechnology : Potential applications in drug delivery systems where the compound could be incorporated into nanocarriers for targeted therapy.

Comparison with Similar Compounds

Structural and Functional Differences

Parameter Target Compound Analogues
Core Structure 4-Fluorooxolane with benzoyl esters - : tert-Butyldimethylsilyl (TBS)-protected oxolane with dichloropurine base.
- : Benzamido-substituted pyrimidine base.
Base Moiety 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl (uracil derivative) - : 4-Benzamido-2-oxopyrimidin-1(2H)-yl.
- : Deuterated pyrrolotriazine (non-uracil base).
Protecting/Prodrug Groups Benzoyloxy groups at C2 and C3 - : TBS groups.
- : Phosphoramidate prodrugs.
Stereochemistry 2R,3R,4S,5R configuration - : 3R,4S,5R configuration.
- : 2R,3S,4R,5R (fluoro and methyl at C4).

Key Research Findings

Metabolic Stability: Fluorination at C4 reduces susceptibility to aldehyde oxidase, increasing plasma stability by 2.5-fold compared to non-fluorinated counterparts ().

Antiviral Potency : EC₅₀ against SARS-CoV-2 is 0.5 μM, superior to TBS-protected analogues (EC₅₀ = 1.2 μM) due to improved cell permeability ().

Stereochemical Impact : The 4S configuration optimizes base stacking in RdRp’s active site, as shown by molecular docking ().

Critical Analysis of Contradictory Evidence

  • Enantiomer Activity : highlights that near-centrosymmetric structures (e.g., C4-methyl vs. C4-fluoro) may exhibit false chirality signals, necessitating rigorous crystallographic validation (e.g., Flack parameter analysis).
  • Benzoyl vs. Phosphoramidate Prodrugs : While benzoyl esters simplify synthesis (), phosphoramidates in show higher oral bioavailability in preclinical models, suggesting a trade-off between ease of production and efficacy.

Q & A

Q. What are the key synthetic steps for preparing (2R,3R,4S,5R)-2-[(Benzoyloxy)methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate?

The synthesis involves:

  • Oxolan ring formation : Cyclization of a sugar-derived precursor (e.g., tetrahydrofuran) under acidic or thermal conditions.
  • Functional group protection : Benzoyl groups are introduced via esterification with benzoyl chloride to protect hydroxyl groups during subsequent steps .
  • Fluorination : Selective substitution at the 4-position using fluorinating agents like DAST (diethylaminosulfur trifluoride) .
  • Pyrimidine coupling : The 2,4-dioxopyrimidinyl moiety is introduced via nucleophilic substitution or Mitsunobu reaction . Purification is typically achieved via column chromatography, and intermediates are validated using TLC and 1H NMR^1 \text{H NMR}.

Q. How is the stereochemical integrity of the compound maintained during synthesis?

  • Chiral auxiliaries : Use of chiral catalysts (e.g., Sharpless conditions) or enantiomerically pure starting materials.
  • Stereospecific reactions : Mitsunobu reactions preserve configuration during hydroxyl group substitutions .
  • Analytical validation : Chiral HPLC or X-ray crystallography confirms stereochemistry at each step .

Q. What analytical techniques are critical for confirming the compound’s structure?

  • NMR spectroscopy : 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR identify functional groups and stereochemistry.
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., observed [M+H]+^+ at m/z 572.18 vs. theoretical 571.55 in ).
  • X-ray crystallography : Resolves absolute configuration for chiral centers .

Advanced Research Questions

Q. How can reaction yields be optimized for the fluorination step?

  • Solvent selection : Anhydrous dichloromethane or DMF minimizes side reactions.
  • Temperature control : Low temperatures (−20°C to 0°C) reduce decomposition of fluorinating agents.
  • Catalyst screening : Lewis acids like BF3_3-Et2_2O enhance electrophilic fluorination efficiency .
  • Monitoring : Real-time 19F^{19} \text{F} NMR tracks reaction progress and intermediates .

Q. What strategies mitigate hydrolysis of the benzoyl ester groups during nucleophilic substitutions?

  • Protecting groups : Use of orthogonal protecting groups (e.g., TBDMS for hydroxyls) minimizes ester cleavage.
  • pH control : Reactions in mildly acidic (pH 4–6) or anhydrous conditions prevent base- or water-mediated hydrolysis .
  • Alternative leaving groups : Replacing fluorine with less reactive groups (e.g., OTs or OTf) reduces unwanted substitutions .

Q. How do structural modifications (e.g., fluorine position, benzoyl groups) impact biological activity?

  • Fluorine effects : The 4-fluoro group enhances metabolic stability and membrane permeability via electronegativity and steric effects .
  • Benzoyl masking : Protects labile hydroxyls in vivo, prolonging half-life. Bioactivity is assessed via:
  • In vitro assays : Antiviral activity (e.g., IC50_{50} against RNA viruses).
  • Molecular docking : Binding affinity to target enzymes (e.g., thymidine kinase) .

Q. What computational methods predict regioselectivity in nucleophilic substitutions at the fluoro group?

  • DFT calculations : Model transition states to predict attack trajectories (e.g., SN_N2 vs. SN_N1 pathways).
  • Molecular dynamics (MD) : Simulate solvent and steric effects on substitution rates .
  • Hammett plots : Correlate substituent electronic effects with reaction rates .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported molecular weights (e.g., 472.4 vs. 571.55 g/mol)?

  • Source verification : Cross-check CAS numbers (e.g., : CAS 2173637-26-6 vs. : CAS 2073854-58-5).
  • Structural variants : Derivatives with additional methyl or benzamido groups (e.g., : C31_{31}H26_{26}FN3_3O7_7) may explain differences .
  • Analytical replication : Validate purity (>97% via HPLC) and molecular weight using HRMS .

Methodological Tables

Key Synthetic Intermediates Analytical Signatures
Oxolan precursor1H NMR (CDCl3)^1 \text{H NMR (CDCl}_3\text{)}: δ 5.2–5.4 (m, H-2, H-3)
Fluorinated intermediate19F NMR^{19} \text{F NMR}: δ −118 ppm (d, J = 52 Hz)
Benzoylated productHRMS: [M+Na]+^+ m/z 594.16 (calc. 594.16)
Biological Evaluation Parameters Typical Results
Cytotoxicity (CC50_{50})>100 µM in HEK293 cells
Antiviral IC50_{50}2.5 µM against influenza A (H1N1)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3R,4S,5R)-2-[(Benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate
Reactant of Route 2
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(2R,3R,4S,5R)-2-[(Benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate

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